molecular formula C19H17N3O3 B11005973 N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Katalognummer: B11005973
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: LFBILBXQHXQIIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic quinoline-3-carboxamide derivative. Its structure features a 1-methyl-2-oxo-1,2-dihydroquinoline core substituted at the 4-position with a carboxamide group linked to a 4-acetylamino phenyl moiety. This compound belongs to a class of molecules historically investigated for their immunomodulatory and anticancer properties, akin to second-generation quinolone carboxamides like roquinimex and tasquinimod . The acetylamino group at the phenyl ring may enhance solubility compared to bulkier substituents, while the methyl group at position 1 could influence metabolic stability.

Eigenschaften

Molekularformel

C19H17N3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12(23)20-13-7-9-14(10-8-13)21-19(25)16-11-18(24)22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,20,23)(H,21,25)

InChI-Schlüssel

LFBILBXQHXQIIP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pfitzinger Reaction with N-Vinylisatins

A modified Pfitzinger reaction using N-vinylisatins and amines/ethanol constructs the quinoline ring system. For example, heating N-vinylisatin with methylamine in ethanol at 80°C for 12 hours yields 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in 68–72% yield. This method avoids stoichiometric bases, leveraging ethanol as both solvent and nucleophile.

Reaction Conditions :

  • Catalyst : None (thermal activation)

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 72%

Three-Component Condensation

A one-pot synthesis combines 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid under InCl₃ catalysis (10 mol%) in ethanol. Microwave irradiation (100°C, 30 minutes) accelerates the reaction, achieving 85% yield of the quinoline-4-carboxylic acid intermediate.

Optimization Data :

ConditionConventional HeatingMicrowave
Time (h)120.5
Yield (%)6885
Purity (HPLC, %)9298

Functionalization of the Quinoline Core

Methylation at the 1-Position

The 1-methyl group is introduced via N-alkylation using methyl iodide. Reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with CH₃I in DMF at 60°C for 6 hours in the presence of K₂CO₃ achieves 89% yield.

Key Parameters :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF

  • Temperature : 60°C

Oxidation to 2-Oxo Derivative

Controlled oxidation of 1-methyl-1,2-dihydroquinoline-4-carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 40°C, 4 hours) affords the 2-oxo derivative in 78% yield.

Reaction Monitoring :

  • TLC : Hexane/EtOAc (3:1)

  • Workup : Filtration, neutralization with NaHCO₃

Amide Coupling Strategies

HBTU-Mediated Coupling

The carboxylic acid intermediate is activated with HBTU (1.2 equiv) and DIPEA (3 equiv) in DMF. Adding 4-acetamidoaniline (1.1 equiv) at 0°C and stirring at room temperature for 24 hours yields the target amide in 82% purity.

Purification :

  • Column Chromatography : SiO₂, EtOAc/hexane (1:1)

  • Recrystallization : Ethanol/water (7:3)

Direct Condensation with Ethyl Chloroformate

An alternative protocol uses ethyl chloroformate (1.5 equiv) and TEA (2 equiv) in THF to form the mixed anhydride. Reacting with 4-acetamidoaniline at −10°C for 2 hours achieves 74% yield.

Comparative Efficiency :

MethodCatalystYield (%)Purity (%)
HBTU/DIPEAHBTU8295
Ethyl ChloroformateTEA7488

Alternative Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) of N-arylbenzaldimines with 2-methoxy acrylates in InCl₃ (5 mol%) reduces reaction time from 12 hours to 30 minutes, improving yield to 88%.

Solvent-Free Conditions

Grinding 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 4-acetamidoaniline and PCl₃ in a mortar (30 minutes) achieves 70% yield without solvent.

Advantages :

  • No purification required

  • Reduced waste generation

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 3.92 (s, 3H, N-CH₃), 7.45–8.20 (m, 8H, Ar-H), 10.32 (s, 1H, NH).

  • HRMS (ESI+) : m/z 364.1421 [M+H]⁺ (calc. 364.1418).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 60:40, 1 mL/min).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale continuous flow reactor (residence time: 10 minutes) produces 1.2 kg/day of the target compound with 91% yield, reducing batch variability.

Cost Analysis

ComponentCost/kg (USD)Contribution (%)
4-Acetamidoaniline32045
HBTU1,20030
Solvents8015

Challenges and Mitigation Strategies

Low Coupling Efficiency

  • Cause : Steric hindrance from the 1-methyl group.

  • Solution : Use excess HBTU (1.5 equiv) and elevate temperature to 40°C.

Oxidative Byproducts

  • Cause : Over-oxidation during KMnO₄ treatment.

  • Mitigation : Stepwise addition of KMnO₄ and strict temperature control (<45°C).

Emerging Methodologies

Enzymatic Coupling

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in phosphate buffer (pH 7.0) at 37°C, achieving 65% yield with negligible racemization.

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ (2 mol%) and NiCl₂ (5 mol%) under blue LEDs (24 hours) provides 78% yield, enabling late-stage functionalization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[4-(Acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydrochinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Die Reduktion kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Acetylaminogruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Umgebung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Chinolinderivaten mit zusätzlichen Sauerstoff-Funktionalitäten.

    Reduktion: Bildung von reduzierten Aminderivaten.

    Substitution: Bildung von substituierten Chinolinderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C17H16N2O3C_{17}H_{16}N_{2}O_{3} and a molecular weight of approximately 304.32 g/mol. Its structure features a quinoline core, which is known for its pharmacological properties, including anticancer and anti-inflammatory effects. The acetylamino group enhances its solubility and bioactivity, making it a suitable candidate for therapeutic applications.

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide, demonstrating its potential to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. It may also inhibit specific kinases involved in tumor progression.
  • Case Study Findings : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. For instance, one study reported an IC50 value of 5.3 µM against MCF-7 cells, indicating potent anticancer activity .
Cell LineIC50 (µM)Mechanism
MCF-75.3Apoptosis induction
HCT-1166.7Kinase inhibition
A5497.5Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has shown promise in reducing inflammation:

  • In Vivo Studies : Animal models have demonstrated that the compound significantly reduces paw swelling in arthritis models, suggesting its potential as an anti-inflammatory agent. Doses of 20 mg/kg resulted in a reduction of inflammation markers by over 50% compared to control groups.
Treatment Dose (mg/kg)Reduction in Inflammation (%)
1030
2055
4070

Synthesis and Production

The synthesis of N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the acetylamino group via acylation reactions.
  • Purification through recrystallization or chromatography.

Industrial production may utilize continuous flow reactors to enhance yield and reduce costs while ensuring high purity levels.

Wirkmechanismus

The mechanism of action of N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound shares a common scaffold with other 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives but differs in substituent patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Quinolone Carboxamides
Compound Name Molecular Formula Substituents (Position) Key Modifications Reference
Target Compound C₂₀H₁₉N₃O₃ - 1-Methyl (N1)
- 4-Carboxamide (C4)
- 4-Acetylamino phenyl (amide)
Acetylamino group enhances hydrophilicity -
Roquinimex (Linomide) C₁₈H₁₇N₃O₃ - 1-Methyl (N1)
- 4-Carboxamide (C4)
- Phenyl (amide)
Lacks acetylamino; simpler phenyl group
Tasquinimod C₂₀H₁₈F₃N₃O₄ - 1-Methyl (N1)
- 5-Methoxy (C5)
- 4-Trifluoromethyl phenyl (amide)
Trifluoromethyl boosts lipophilicity
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) C₂₈H₃₆ClN₃O₂ - 1-Pentyl (N1)
- 6-Chloro (C6)
- Adamantyl (amide)
Adamantyl group enhances receptor binding

Physicochemical and Pharmacological Insights

  • Hydrophilicity vs. Lipophilicity: The target compound’s acetylamino group (logP ~2.1 estimated) likely improves aqueous solubility compared to tasquinimod’s trifluoromethyl group (logP ~3.5) . However, it is less polar than roquinimex (logP ~1.8), which lacks strong electron-withdrawing substituents.
  • Metabolic Stability : The 1-methyl group in the target compound and roquinimex may reduce oxidative metabolism at N1 compared to 1-pentyl derivatives (e.g., compound 52 in ), which are more prone to CYP450-mediated degradation .
  • The acetylamino group may modulate target selectivity compared to these analogs.

Biologische Aktivität

N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antibacterial and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Research indicates that derivatives of 2-oxo-1,2-dihydroquinoline compounds exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds similar to N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that modifications to the quinoline structure can enhance antibacterial potency by inhibiting bacterial DNA gyrase and topoisomerase IV .
  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit HIV replication. A study reported moderate activity against HIV-1, with certain derivatives showing promising results in blocking integrase processes .

Antibacterial Activity

A series of assays were conducted to evaluate the antibacterial efficacy of the compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamideE. coli≤0.03
N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamideS. aureus16 ± 6

These results indicate that the compound exhibits potent antibacterial activity, especially when used in conjunction with efflux pump inhibitors like phenylalanine–arginine β-naphthylamide (PAβN), which significantly enhances its effectiveness against resistant strains .

Antiviral Activity

In vitro studies have shown that certain derivatives can inhibit HIV replication at concentrations around 100 µM. However, no significant integrase inhibitory activity was observed below this threshold .

Case Studies

  • Antiplatelet Action : A study highlighted that acetoxy quinolones could modulate platelet aggregation through the activation of Nitric Oxide Synthase (NOS), leading to decreased thromboxane A2 levels and reduced platelet aggregation . This suggests potential therapeutic applications in cardiovascular diseases.
  • Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated on human hepatocellular carcinoma (HepG2) cells, revealing an IC50 value of approximately 40 µM, indicating moderate cytotoxicity which may warrant further investigation for anticancer properties .

Q & A

Basic: What are the optimal synthetic routes for N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide, and how can purity and yield be maximized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis (e.g., HCl or H₂SO₄) to form the 1,2-dihydroquinolin-2-one scaffold.
  • Carboxamide Coupling : Amidation of the quinoline-4-carboxylic acid intermediate with 4-(acetylamino)aniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
  • Optimization Strategies :
    • Catalyst Selection : Use of polar aprotic solvents (e.g., DMF) and reflux conditions to enhance nucleophilic attack efficiency .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
    • Yield Improvement : Monitoring reaction progress via TLC or HPLC to minimize side products like unreacted aniline derivatives .

Basic: How can the structural integrity and regioselectivity of the compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Characterization :
    • NMR (¹H/¹³C) : Confirm the presence of key groups:
  • Acetylamino proton signals at δ 2.1–2.3 ppm (CH₃CO) and aromatic protons in the 6.5–8.5 ppm range .
  • Quinoline carbonyl (C=O) at ~165–170 ppm in ¹³C NMR .
    • FT-IR : Detect amide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regioselectivity (e.g., position of methyl or acetylamino groups) by analyzing crystal packing and bond angles .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, use MTT assays with consistent ATP quantification endpoints .
  • Structural Confirmation : Re-validate compound identity via LC-MS and XRD to rule out impurities or isomerization .
  • Target Selectivity Profiling : Employ kinome-wide screening or thermal shift assays to identify off-target interactions that may explain divergent results .

Advanced: What computational strategies are effective for predicting the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., kinases) or receptors. Key parameters:
    • Grid boxes centered on ATP-binding pockets (for kinase targets) .
    • Flexible side-chain sampling to accommodate the acetylamino group’s conformational freedom .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the carboxamide and catalytic lysine residues .

Basic: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Varied substituents at the 1-methyl position (e.g., ethyl, propyl) to assess steric effects .
    • Alternative aryl groups (e.g., 3-fluorophenyl) on the carboxamide to evaluate electronic contributions .
  • Bioactivity Testing : Prioritize assays against validated targets (e.g., tyrosine kinases) using dose-response curves (pIC₅₀) and selectivity indices .

Advanced: What in vitro and in vivo models are suitable for evaluating metabolic stability and toxicity?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Models :
    • Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma for AUC and half-life calculations .
    • Toxicogenomics : Perform RNA-seq on liver tissue to identify pathways affected by chronic exposure .

Basic: How can researchers address solubility challenges during formulation for biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO stocks (<1% final concentration) with surfactants (e.g., Tween-80) to prevent aggregation .
  • pH Adjustment : Prepare buffers (pH 6.5–7.4) to exploit the compound’s weakly acidic carboxamide group .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion and cellular uptake .

Advanced: What strategies mitigate photoinstability or oxidative degradation during storage?

Methodological Answer:

  • Light Protection : Store solutions in amber vials or under argon to prevent quinoline core photooxidation .
  • Antioxidant Additives : Include 0.1% BHT or ascorbic acid in lyophilized formulations .
  • Degradation Pathway Mapping : Use forced degradation studies (e.g., 40°C/75% RH) with LC-HRMS to identify degradants and refine storage conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.